molecular formula C28H29N3O2 B11224220 2'-Benzyl-1'-oxo-N-[2-(pyridin-2-YL)ethyl]-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-Benzyl-1'-oxo-N-[2-(pyridin-2-YL)ethyl]-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11224220
M. Wt: 439.5 g/mol
InChI Key: QDKJSBDRZNTDTO-UHFFFAOYSA-N
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Description

2’-Benzyl-1’-oxo-N-[2-(pyridin-2-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Benzyl-1’-oxo-N-[2-(pyridin-2-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the isoquinoline core, followed by the introduction of the spirocyclopentane ring. The final step involves the attachment of the benzyl and pyridinyl groups.

    Preparation of Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Formation of Spirocyclopentane Ring: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the spiro ring.

    Attachment of Benzyl and Pyridinyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents that facilitate the reactions is also crucial.

Chemical Reactions Analysis

Types of Reactions

2’-Benzyl-1’-oxo-N-[2-(pyridin-2-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2’-Benzyl-1’-oxo-N-[2-(pyridin-2-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2’-Benzyl-1’-oxo-N-[2-(pyridin-2-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-Benzyl-1’-oxo-N-[2-(pyridin-2-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide apart is its spiro structure, which imparts unique chemical and physical properties. This makes it a valuable compound for developing new materials and studying complex biological interactions.

Properties

Molecular Formula

C28H29N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

2-benzyl-1-oxo-N-(2-pyridin-2-ylethyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C28H29N3O2/c32-26(30-19-15-22-12-6-9-18-29-22)25-23-13-4-5-14-24(23)27(33)31(28(25)16-7-8-17-28)20-21-10-2-1-3-11-21/h1-6,9-14,18,25H,7-8,15-17,19-20H2,(H,30,32)

InChI Key

QDKJSBDRZNTDTO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)NCCC5=CC=CC=N5

Origin of Product

United States

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